molecular formula C16H23BO2 B13160437 2-[2-(2,5-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[2-(2,5-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13160437
M. Wt: 258.2 g/mol
InChI Key: JWCWARPYVKGUAY-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2,5-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a phenyl group substituted with two methyl groups and an ethenyl group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,5-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,5-dimethylphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran or toluene. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,5-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: The boronic ester group can participate in substitution reactions, particularly in cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.

Major Products

    Oxidation: Phenols or quinones.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Various biaryl compounds formed through cross-coupling reactions.

Scientific Research Applications

2-[2-(2,5-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: Widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals and agrochemicals.

    Biology: Used in the development of fluorescent probes and sensors for biological imaging.

    Industry: Employed in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(2,5-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the activation of the boronic ester and the coordination of the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid used in similar cross-coupling reactions.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: The parent compound without the phenyl and ethenyl substitutions.

    2,5-Dimethylphenylboronic acid: A related boronic acid with similar reactivity.

Uniqueness

2-[2-(2,5-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. The presence of the ethenyl group allows for additional functionalization, making it a versatile building block in organic synthesis.

Properties

Molecular Formula

C16H23BO2

Molecular Weight

258.2 g/mol

IUPAC Name

2-[(E)-2-(2,5-dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H23BO2/c1-12-7-8-13(2)14(11-12)9-10-17-18-15(3,4)16(5,6)19-17/h7-11H,1-6H3/b10-9+

InChI Key

JWCWARPYVKGUAY-MDZDMXLPSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=C(C=CC(=C2)C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=C(C=CC(=C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.